N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Modification for Anticancer Applications
One study explored modifications of a related compound, focusing on replacing the acetamide group with an alkylurea moiety to enhance antiproliferative activities against human cancer cell lines and reduce acute oral toxicity. This research highlights the compound's potential as a potent PI3K inhibitor and an effective anticancer agent with lower toxicity (Xiao-meng Wang et al., 2015).
Synthesis for Biological Assessment
Another study involved the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives with an 1,2,4-oxadiazol cycle, aiming to explore their biological properties. This demonstrates the interest in developing novel compounds for potential therapeutic applications, though specific activities were not detailed in the abstract (V. R. Karpina et al., 2019).
Insecticidal Assessment
Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases the agricultural application of such compounds. The study provides a foundation for developing insecticidal agents utilizing related chemical structures (A. Fadda et al., 2017).
Mechanism of Action
Target of action
The compound “N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” belongs to the class of indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have profound importance in drug design, discovery, and development .
Biochemical pathways
Given the wide range of biological activities associated with indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of action
Given the wide range of biological activities associated with indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it is likely that the compound has multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-16-7-5-15(6-8-16)11-13-23-20(28)14-30-21-25-24-19-10-9-18(26-27(19)21)17-4-2-3-12-22-17/h2-10,12H,11,13-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADBQJLKLBIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.